2-(3-Méthylpyrazin-2-yl)éthanol

Vue d'ensemble

Description

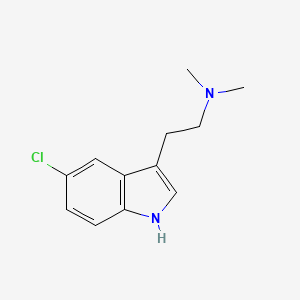

2-(3-Methylpyrazin-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.

Mécanisme D'action

The mechanism of action of 2-(3-Methylpyrazin-2-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of the cancer cells, which is why it has been studied as a potential anti-cancer agent.

Biochemical and Physiological Effects:

Studies have shown that 2-(3-Methylpyrazin-2-yl)ethanol has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of inflammatory cytokines in the body. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-(3-Methylpyrazin-2-yl)ethanol in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable compound to use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its effects.

Orientations Futures

There are several future directions for the study of 2-(3-Methylpyrazin-2-yl)ethanol. One of the primary areas of interest is in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research such as neurodegenerative diseases and autoimmune disorders.

In conclusion, 2-(3-Methylpyrazin-2-yl)ethanol is a chemical compound that has shown promising results in various areas of scientific research. Its potential applications in the development of new drugs and the treatment of various diseases make it an exciting compound to study. Further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Applications De Recherche Scientifique

Activité antifibrotique

2-(3-Méthylpyrazin-2-yl)éthanol: a été étudié pour ses activités antifibrotiques potentielles. En chimie médicinale, les composés contenant de la pyrimidine, qui est structurellement similaire à la This compound, ont montré des résultats prometteurs contre les maladies fibrotiques . Ces composés peuvent inhiber l'expression du collagène et réduire la teneur en hydroxyproline dans les milieux de culture cellulaire, indiquant leur potentiel en tant que nouveaux médicaments antifibrotiques.

Propriétés antimicrobiennes

Les dérivés de la pyrazine, tels que la This compound, sont connus pour présenter des activités antimicrobiennes. La recherche a montré que les dérivés de la pyrrolopyrazine, qui partagent un noyau de pyrazine similaire, ont démontré des propriétés antibactériennes et antifongiques significatives . Cela suggère que la This compound pourrait être un composé précieux dans le développement de nouveaux agents antimicrobiens.

Applications antivirales

La partie pyrazine est également associée à des activités antivirales. Des études sur les dérivés de la pyrrolopyrazine ont rapporté des effets antiviraux notables . Cela implique que la This compound peut avoir des applications potentielles dans le développement de médicaments antiviraux, en particulier dans la synthèse de composés ciblant des infections virales spécifiques.

Potentiel antitumoral

Des composés avec un cycle pyrazine, tels que la This compound, sont explorés pour leurs propriétés antitumorales. Les dérivés de la pyrimidine et de la pyrazine se sont avérés présenter une gamme d'activités pharmacologiques, y compris des effets antitumoraux . Cela ouvre des possibilités pour la This compound d'être utilisée dans la recherche sur le cancer,

Propriétés

IUPAC Name |

2-(3-methylpyrazin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-7(2-5-10)9-4-3-8-6/h3-4,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQQDGSHMUZAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363808 | |

| Record name | 2-(3-methylpyrazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61892-92-0 | |

| Record name | 2-(3-Methyl-2-pyrazinyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-methylpyrazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylpyrazin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-METHYL-2-PYRAZINYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7UZ97LCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2-c:3,4-c']dithiophene](/img/structure/B1622299.png)

![N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B1622300.png)

![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)

![1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid](/img/structure/B1622304.png)

![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)